3-Bromo-4-fluorotoluene

Overview

Description

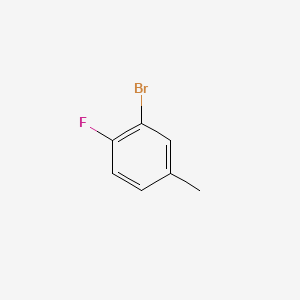

3-Bromo-4-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorotoluene can be synthesized by the bromination of 4-fluorotoluene. The reaction is typically carried out in glacial acetic acid as the solvent, with iodine and iron or an iron salt as catalysts. This method significantly increases the yield of this compound compared to other isomers .

Industrial Production Methods: In industrial settings, the bromination process is optimized to maximize the yield of this compound. The use of glacial acetic acid and specific catalysts ensures a higher proportion of the desired product, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Key Reaction Conditions:

| Parameter | Traditional Method | Improved Method (Patented) |

|---|---|---|

| Solvent | Carbon tetrachloride | Glacial acetic acid |

| Catalyst | Iron powder | Fe + I₂ |

| Isomer Ratio (3-bromo:2-bromo) | 20:80 | 70:30 |

| Dibromo Byproducts | ≤10% | ≤2% |

| Reaction Time | 24 hours | 3–8 hours |

The bromine:4-fluorotoluene molar ratio is critical, with optimal results at 1:1 to 1:1.1 . Rapid bromine addition minimizes side reactions .

Substitution and Coupling Reactions

The bromine atom in this compound participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

-

NAS Reactions :

Fluorine’s strong electron-withdrawing effect activates the ring for substitution. Bromine can be displaced by nucleophiles (e.g., amines), though regioselectivity depends on reaction conditions . -

Suzuki-Miyaura Coupling :

Bromine undergoes palladium-catalyzed coupling with boronic acids. For example:Reaction rates depend on catalyst choice and solvent polarity .

Oxidation with KMnO₄:

Oxidation of this compound using aqueous potassium permanganate yields 3-bromo-4-fluorobenzoic acid as the primary product . Competing pathways may form dibromo derivatives under harsh conditions .

Orton Rearrangement:

In aprotic solvents, the compound undergoes halogen migration under acidic conditions. For example:

The rearrangement mechanism involves a bromonium ion intermediate .

Key Uses:

-

Pharmaceutical Intermediates : Serves as a precursor for carbazole derivatives and liquid crystals .

-

Agrochemicals : Used in synthesizing herbicides and fungicides .

-

Polymer Chemistry : Functionalized via cross-coupling to create specialty monomers.

Scalability Challenges:

-

Distillation : Post-reaction mixtures require vacuum distillation to isolate this compound from isomers and dibromo byproducts .

-

Catalyst Recovery : Iron and iodine residues must be removed to prevent downstream contamination .

Comparative Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, Fe/I₂, glacial acetic acid | This compound | 70 |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–85 |

| Oxidation | KMnO₄, H₂O | 3-Bromo-4-fluorobenzoic acid | 45–55 |

| Orton Rearrangement | HClO₄, CHCl₃ | Isomeric bromofluorotoluenes | 30–40 |

Scientific Research Applications

Synthetic Chemistry

3-Bromo-4-fluorotoluene serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It allows researchers to develop new compounds with specific biological activities. For instance, it has been used in the preparation of 4-fluoro-3-(trimethylsilyl)benzylguanidine, demonstrating its utility in producing biologically active molecules through multi-step synthesis processes .

Material Science

In material science, this compound is utilized to enhance the properties of advanced materials, including polymers and coatings. The incorporation of this compound into polymer matrices can improve attributes such as durability and resistance to environmental factors, making it suitable for various industrial applications .

Organic Electronics

The compound plays a significant role in the development of organic semiconductors, which are crucial for manufacturing flexible electronic devices. Applications include organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of this compound contribute to the efficiency and performance of these devices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in chromatography. Its use helps improve the accuracy and reliability of analytical methods, particularly in the quantification and identification of various compounds in complex mixtures .

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to the discovery of new drug candidates. Research has indicated its potential in developing treatments for various diseases by serving as a precursor for more complex pharmaceutical agents .

Table 1: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Synthesis of 4-fluoro-3-(trimethylsilyl)benzylguanidine |

| Material Science | Enhances properties of polymers and coatings | Improved durability in industrial materials |

| Organic Electronics | Used in organic semiconductors for flexible devices | OLEDs and organic solar cells |

| Analytical Chemistry | Standard reference material in chromatography | Improved accuracy in compound analysis |

| Medicinal Chemistry | Modifications lead to new drug candidates | Potential treatments for various diseases |

Case Study: Synthesis of Drug Candidates

In a study focused on synthesizing new drug candidates, this compound was utilized as a starting material to create complex structures with potential therapeutic effects. The research demonstrated that varying the substitution patterns on the aromatic ring could significantly influence biological activity, highlighting its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-bromo-4-fluorotoluene primarily involves its reactivity in substitution and coupling reactions. The presence of bromine and fluorine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

- 4-Bromo-3-fluorotoluene

- 2-Bromo-4-fluorotoluene

- 2-Bromo-5-fluorotoluene

Comparison: 3-Bromo-4-fluorotoluene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it offers different reactivity patterns and is preferred in certain synthetic routes and industrial applications .

Biological Activity

3-Bromo-4-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, characterized by the presence of bromine and fluorine substituents on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

This compound can be synthesized through several methods, with bromination of 4-fluorotoluene being the most common. The reaction typically involves using bromine in the presence of solvents like glacial acetic acid, along with catalysts such as iron and iodine to enhance yield and selectivity. The typical yield reported for this process can reach up to 70% under optimized conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Bromination of 4-fluorotoluene | Up to 70% | Glacial acetic acid, iron, iodine |

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an enzyme inhibitor, potentially disrupting metabolic pathways.

Anticancer Properties

Research indicates that this compound may have significant implications in cancer therapy. It has been observed to influence cell proliferation and apoptosis, suggesting its potential as a therapeutic agent. The compound's ability to modulate enzyme activity involved in metabolic pathways could lead to altered levels of metabolites associated with cancer progression.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated toluenes, including this compound:

- Cellular Impact Study : A study investigated the effects of various halogenated compounds on cancer cell lines. Results indicated that this compound significantly inhibited cell growth at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

- Enzyme Interaction Study : Another research effort focused on the enzymatic inhibition properties of this compound. The compound was shown to inhibit key enzymes involved in metabolic pathways, which could have implications for the treatment of metabolic disorders.

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that while many halogenated toluenes exhibit biological activity, this compound demonstrated unique reactivity profiles that enhance its potential as a pharmaceutical intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-fluorotoluene, and how can purity be maximized?

- Answer : The synthesis typically involves bromination of 4-fluorotoluene using Br₂ in the presence of FeBr₃ as a catalyst . Alternative routes include Friedel-Crafts alkylation with brominated precursors. Purification is achieved via fractional distillation (boiling point: 169.2°C at 760 mmHg) or column chromatography. To maximize purity (>95%), ensure rigorous exclusion of moisture, as residual water can hydrolyze intermediates. Yield optimization (e.g., ~1.5% in multi-step syntheses) requires precise stoichiometric control and inert reaction conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.3 ppm) .

- GC-MS : For molecular ion detection (m/z 189.025) and fragmentation analysis .

- FT-IR : Identification of C-Br (~500–600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .

- Elemental Analysis : To validate empirical formula (C₇H₆BrF) and exclude halogen impurities .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow GHS07 guidelines:

- Use eyes shields , gloves , and fume hoods to avoid exposure (H315-H319-H335 hazard codes) .

- Store in airtight containers away from oxidizing agents.

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- Suzuki-Miyaura Coupling : The bromine atom at position 3 is more reactive due to lower steric hindrance compared to the fluorine at position 4. Substituent effects (e.g., methyl group) can be modeled to optimize catalytic systems (Pd/ligands) .

- LogP (3.41) indicates hydrophobicity, aiding solvent selection for reaction design .

Q. How does the steric and electronic profile of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

- Answer :

- Electronic Effects : The electron-withdrawing fluorine at position 4 deactivates the ring, directing nucleophiles to the para position relative to bromine.

- Steric Effects : The methyl group introduces steric hindrance, favoring substitutions at less hindered sites (e.g., position 2). Comparative studies with isomers (e.g., 4-Bromo-3-fluorotoluene) show altered regioselectivity due to substituent positioning .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a precursor?

- Answer : Contradictions often arise from:

- Catalyst Variability : Pd-based catalysts may degrade under high temperatures, reducing yields. Use stable ligands (e.g., SPhos) to improve reproducibility .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hydrolyze intermediates. Solvent screening (e.g., toluene vs. THF) with controlled water content is critical .

- Data Validation : Cross-check results using orthogonal methods (e.g., HPLC purity assays vs. NMR integration) .

Properties

IUPAC Name |

2-bromo-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKALMVPCQTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196420 | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-62-0 | |

| Record name | 2-Bromo-1-fluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNF4C42NWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.